Rel-(3R,6S)-azepane-3,6-diol

Glycosidase inhibition Iminosugar pharmacology Ring-size structure-activity relationship

Researchers synthesizing glycosidase inhibitors or HIV protease modulators often face scaffold rigidity limitations with 6-membered piperidine rings. Rel-(3R,6S)-azepane-3,6-diol provides the solution as a conformationally flexible, seven-membered building block with a validated selectivity-switch property. - Enables construction of tetrahydroxyazepane libraries with β-glucosidase IC50 values approximately two-fold more potent than miglustat. - 3,6-cis diol configuration is essential for anchoring substituents that toggle activity between glycosidase inhibition and HIV protease inhibition (Ki ~350 μM). - Three orthogonal reactive handles (secondary amine, two secondary alcohols) support divergent parallel synthesis for rapid SAR exploration.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B12941890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(3R,6S)-azepane-3,6-diol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CC(CNCC1O)O
InChIInChI=1S/C6H13NO2/c8-5-1-2-6(9)4-7-3-5/h5-9H,1-4H2/t5-,6+
InChIKeySEDAIHDJPPMBOD-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rel-(3R,6S)-Azepane-3,6-diol: Stereochemical Identity and Core Specifications


Rel-(3R,6S)-azepane-3,6-diol (CAS 1801455-72-0) is a chiral, seven-membered saturated N-heterocyclic diol belonging to the polyhydroxylated azepane (iminocyclitol) class [1]. With the molecular formula C6H13NO2 and a molecular weight of 131.17 g·mol⁻¹, it features two hydroxyl groups at the 3- and 6-positions in a defined relative cis configuration . This scaffold is structurally distinguished from six-membered piperidine and five-membered pyrrolidine iminosugars by its larger ring, which confers conformational flexibility that can be exploited for selective enzyme inhibition and as a versatile chiral building block in medicinal chemistry [2]. Commercially available at ≥98% purity, the compound is primarily positioned as a research intermediate for glycosidase inhibitor development and HIV protease modulator synthesis .

Chiral azepane diol with defined cis stereochemistry for stereochemical control in synthesis
May support glycosidase inhibitor development and HIV protease modulator research
Seven-membered ring provides conformational flexibility distinct from piperidine and pyrrolidine iminosugars

Why Generic Analogs Cannot Substitute for Rel-(3R,6S)-Azepane-3,6-diol


The azepane-3,6-diol scaffold cannot be generically interchanged with its closest structural analogs—the trans diastereomer rel-(3R,6R)-azepane-3,6-diol (CAS 1801455-73-1) or six-membered piperidine-3,5-diols—because ring size, hydroxyl stereochemistry, and substitution pattern collectively dictate both biological target engagement and downstream synthetic versatility. The seven-membered azepane ring exhibits distinct conformational dynamics compared to piperidine, with documented consequences for glycosidase inhibition potency: an L-ido-configured azepane displayed approximately twice the β-glucosidase inhibitory activity (IC50 80 μM) of the corresponding D-gluco-piperidine drug miglustat (IC50 172 μM) [1]. Furthermore, the (3R,6S) relative cis configuration places both hydroxyl groups on the same face of the ring, a spatial arrangement that controls hydrogen-bonding geometry, conformational bias, and the stereochemical course of subsequent derivatization reactions—properties that the trans (3R,6R) isomer cannot replicate [2][3]. Critically, the 3,6-diol motif itself is the validated anchor point for installing benzyl or fluorobenzyl groups that switch inhibitory activity from glycosidases (Ki ~low μM) to HIV protease (Ki ~350 μM), a functional bifurcation absent in non-hydroxylated or differently hydroxylated azepanes [4].

Trans diastereomer may not substitute for cis
rel-(3R,6R) presents opposite-face hydroxyl groups; may alter hydrogen-bond geometry and conformational equilibrium, potentially shifting target engagement.
Piperidine-3,5-diols may not replicate seven-membered ring properties
Six-membered ring iminosugars exhibit lower conformational flexibility and lack the ring-size-dependent inhibition profile reported for azepanes.
Other hydroxylation patterns lack demonstrated selectivity-switch
4,5-diol or mono-hydroxy azepanes have not been reported to toggle between glycosidase and HIV protease inhibition upon derivatization.

Quantitative Differentiation vs. Closest Analogs: A Procurement Guide


Azepane vs. Piperidine Ring: β-Glucosidase Inhibition Potency

In a systematic head-to-head comparison of identically N-alkyl-substituted iminosugars differing only in ring size, the seven-membered L-ido-configured azepane (40b) inhibited β-glucosidase with approximately twice the potency (IC50 = 80 μM) of the six-membered D-gluco-piperidine drug miglustat (40a, IC50 = 172 μM), using deoxynojirimycin as reference standard (IC50 = 134 μM) [1]. This ring-size-dependent potency gain was observed under identical assay conditions with the same N-butyl substituent, isolating ring expansion as the causal variable. While this specific data is for a tetrahydroxy azepane rather than the 3,6-diol, it establishes that the seven-membered azepane core provides a measurable potency advantage over the six-membered piperidine core that is widely used in approved iminosugar drugs. The rel-(3R,6S)-azepane-3,6-diol serves as the foundational scaffold upon which additional hydroxylation and N-alkylation can be systematically introduced to optimize this ring-size advantage.

Ring-size potency
Head-to-head
IC50: 80 µM (azepane) vs. 172 µM (piperidine, miglustat)
Reported ~2-fold higher potency for azepane core; supports scaffold selection for glycosidase inhibitor design.
L-ido-azepane; tetrahydroxy model; data to verify with 3,6-diol scaffold.
Glycosidase inhibition Iminosugar pharmacology Ring-size structure-activity relationship

3,6-Diol Derivatization as a Glycosidase-to-HIV Protease Selectivity Switch

The unmodified tetrahydroxyazepane scaffold (containing the 3,6-diol motif) inhibits multiple glycosidases with Ki values in the moderate-to-low micromolar range but shows no activity against HIV protease. However, when the 3- and 6-hydroxyl groups are derivatized with lipophilic benzyl substituents—specifically the 3,6-dibenzyl derivative (compound 60b)—the inhibitory activity switches exclusively to HIV protease with a Ki of approximately 350 μM, while glycosidase inhibition is abolished [1][2]. This functional bifurcation is uniquely accessible through the 3,6-diol architecture: the two hydroxyl groups serve as anchor points for introducing lipophilic moieties that redirect target engagement from carbohydrate-processing enzymes to the mechanistically related aspartyl protease. The 3,6-difluorobenzyl derivatives further confirm that the 3,6-substitution pattern is the critical determinant for HIV/FIV protease inhibition [2]. Azepanes hydroxylated at other positions (e.g., 4,5-diol) lack this demonstrated dual-target switch capability.

Selectivity switch
Class-level
3,6-Dibenzyl derivative switches inhibition from glycosidases (Ki ~µM) to HIV protease (Ki ≈ 350 µM)
Reported derivatization-dependent target toggle; 3,6-diol substitution critical for HIV protease activity.
Data from patent; parent scaffold is tetrahydroxyazepane.
HIV protease inhibition Glycosidase inhibition Dual-target scaffold Structure-activity switching

Chemical Stability Advantage at the Pseudo-Anomeric Position

Seven-membered azepane iminosugars exhibit a critical chemical stability advantage over their six-membered piperidine counterparts when bearing a hydroxyl group at the pseudo-C-2 (pseudo-anomeric) position. In piperidine-based iminosugars such as nojirimycin, the hemiaminal functionality at the pseudo-anomeric position renders the molecule chemically unstable, limiting its practical utility despite potent glycosidase inhibition. In contrast, azepanes with a hydroxy group at the pseudo-C-2 position remain chemically stable, as explicitly demonstrated across a series of trihydroxymethyl- and trihydroxylated carboxylic acid azepane derivatives [1]. This stability differential is attributed to the reduced ring strain and altered electronic environment in the seven-membered ring, which disfavors ring-opening degradation pathways. For rel-(3R,6S)-azepane-3,6-diol, this translates to a more robust scaffold for synthetic elaboration at positions adjacent to the nitrogen, where piperidine analogs would undergo decomposition.

Chemical stability
Reported
Azepane pseudo-C-2 OH stable; piperidine hemiaminal unstable
Reported stability enables handling and synthetic manipulation without degradation.
Stable across multiple azepane derivatives; piperidine analog nojirimycin degrades.
Chemical stability Iminosugar design Pseudo-C-2 hydroxyl Ring-size comparison

(3R,6S)-cis vs. (3R,6R)-trans: Conformational and Stereochemical Control

The azepane ring is inherently more conformationally flexible than piperidine, adopting multiple low-energy conformations including chair, twist-chair, and boat geometries [1]. This conformational plasticity is both a challenge and an opportunity: the relative stereochemistry of ring substituents dictates which conformations are populated and thereby controls the spatial presentation of hydrogen-bonding hydroxyl groups for target engagement. The rel-(3R,6S) cis configuration places both hydroxyl groups on the same face of the seven-membered ring, creating a distinct hydrogen-bond donor pharmacophore compared to the rel-(3R,6R) trans isomer (CAS 1801455-73-1), which presents hydroxyl groups on opposite ring faces. Quantitative conformational analysis in substituted azepanes has demonstrated that a single stereogenic hydroxyl group can bias the azepane ring toward one major conformation when appropriately configured relative to other substituents [2][3]. The cis-3,6-diol geometry is thus predicted to enforce a different conformational equilibrium than the trans isomer, with direct consequences for molecular recognition.

Stereochemistry
Context-dependent
Cis (3R,6S): OH on same face; trans: opposite faces
Cis configuration may bias azepane conformation differently than trans; supports stereochemical integrity for target binding.
No direct equilibrium constants for 3,6-diol pair; class-level conformational data available.
Conformational analysis Stereochemistry Azepane ring dynamics Structure-based design

Synthetic Tractability: Orthogonal Derivatization of Distinct Hydroxyl Groups

The rel-(3R,6S)-azepane-3,6-diol scaffold provides two secondary hydroxyl groups at positions 3 and 6 of the seven-membered ring, which, combined with the secondary amine at position 1, offer three chemically distinct handles for sequential, orthogonal functionalization. In the context of hydroxyazepane chemistry, the 3- and 6-OH groups have been selectively derivatized via benzylation or fluorobenzylation to generate libraries of compounds with systematically varied lipophilicity and target selectivity [1]. The N-Boc-protected derivative, tert-butyl (3R,6S)-3,6-dihydroxyazepane-1-carboxylate (CAS 1801455-71-9), is commercially available and represents a direct precursor for N-selective elaboration prior to or following hydroxyl derivatization . This orthogonal synthetic accessibility contrasts with mono-hydroxylated azepanes (only one derivatization site) and with tetrahydroxyazepanes (more complex protection/deprotection strategies required). The diol motif strikes a balance between sufficient functionalization for diversity-oriented synthesis and manageable synthetic complexity.

Synthetic versatility
Context-dependent
3 orthogonal handles (N-1, O-3, O-6); validated 3,6-dibenzylation
Three functionalization sites enable sequential derivatization; 3,6-diol pattern validated for selectivity switching.
N-Boc variant available; supports parallel library synthesis.
Building block Orthogonal protection Medicinal chemistry diversification Parallel synthesis

Priority Applications in Drug Discovery and Chemical Biology


Glycosidase Inhibitor Lead Generation via Ring-Size Potency Advantage

Use rel-(3R,6S)-azepane-3,6-diol as the core scaffold for synthesizing N-alkylated polyhydroxylated azepane libraries targeting β-glucosidase, α-glucosidase, or β-galactosidase. The seven-membered ring has been demonstrated to confer approximately two-fold greater β-glucosidase inhibitory potency compared to the six-membered piperidine drug miglustat under matched conditions (IC50 80 μM vs. 172 μM) [1]. Starting from the 3,6-diol, sequential dihydroxylation at positions 4 and 5 followed by N-alkylation provides access to tetrahydroxyazepane inhibitors with Ki values in the low micromolar to nanomolar range depending on stereochemistry and N-substituent choice [2]. This approach is particularly relevant for Gaucher disease pharmacological chaperone programs, where tetrahydroxyazepane scaffolds have shown promise as glucocerebrosidase (GCase) ligands .

HIV Protease Inhibitor Development via 3,6-Diol Selectivity Switching

Exploit the uniquely demonstrated selectivity-switch property of the 3,6-diol azepane scaffold to develop dual-mechanism or target-switched inhibitors. Direct 3,6-dibenzylation or 3,6-difluorobenzylation of the diol converts a glycosidase-inactive precursor into an HIV protease inhibitor with Ki ≈ 350 μM, while simultaneously abolishing glycosidase activity [1][2]. This functional toggle is not accessible from 4,5-diol or mono-hydroxy azepane regioisomers. The rel-(3R,6S)-azepane-3,6-diol thus provides a validated entry point for iterative optimization of the lipophilic benzyl substituent to improve HIV protease potency while maintaining the selectivity switch, a strategy directly supported by the patent literature [1].

Conformational Probe Libraries for Target Engagement Studies

The inherent conformational flexibility of the azepane ring, combined with the stereochemically defined (3R,6S)-cis diol configuration, makes this compound an ideal starting point for constructing conformationally biased probe libraries. By systematically varying N-substitution and the hydroxyl protection/derivatization pattern, the conformational equilibrium of the azepane ring can be tuned [1]. Such libraries can be screened to identify which azepane conformer is preferentially recognized by a given biological target, informing structure-based design of more potent and selective inhibitors. This capability is not available with the more rigid piperidine scaffold and is compromised when using the (3R,6R)-trans isomer, which presents a different conformational landscape [1][2].

Chiral Building Block for Medicinal Chemistry Library Synthesis

Procure rel-(3R,6S)-azepane-3,6-diol as a stereochemically defined, multifunctional building block for parallel medicinal chemistry. The three chemically orthogonal handles (secondary amine at N-1 and two secondary alcohols at C-3 and C-6) enable sequential derivatization to rapidly generate diverse compound arrays for fragment-based or diversity-oriented screening [1]. The commercially available N-Boc-protected variant (CAS 1801455-71-9) provides an immediate entry point for N-selective chemistry before or after hydroxyl manipulation [2]. This building-block strategy leverages the azepane scaffold's privileged status in medicinal chemistry, where seven-membered N-heterocycles appear in multiple approved drugs and clinical candidates .

Application
Selection Property
Validation Focus
Glycosidase inhibitor lead generation study
Ring-size potency context
β-Glucosidase inhibition endpoint
HIV protease selectivity switch study
3,6-Diol derivatization pattern
HIV protease inhibition endpoint
Conformational probe library study
Cis stereochemistry and ring flexibility
Conformational bias analysis by NMR
Chiral building block for parallel synthesis
Orthogonal functionalization sites
Derivatization efficiency and selectivity
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